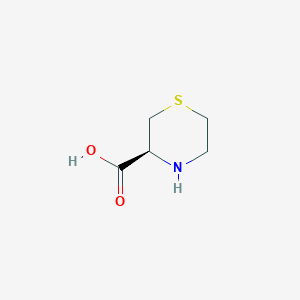

(S)-thiomorpholine-3-carboxylic acid

Descripción general

Descripción

(S)-Thiomorpholine-3-carboxylic acid is a chiral sulfur-containing heterocyclic compound It is characterized by a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms, with a carboxylic acid functional group attached to the third carbon atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (S)-Thiomorpholine-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, starting from L-cysteine, the synthesis can proceed via cyclization with formaldehyde under acidic conditions to form the thiomorpholine ring, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as precursor preparation, cyclization, and purification through crystallization or chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiomorpholine derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products:

Sulfoxides and Sulfones: Formed through oxidation.

Thiols and Amines: Formed through reduction and substitution reactions.

Aplicaciones Científicas De Investigación

(S)-Thiomorpholine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (S)-thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiomorpholine ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to enzymes and receptors.

Comparación Con Compuestos Similares

Thiomorpholine: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

Morpholine-3-carboxylic acid: Contains an oxygen atom instead of sulfur, leading to different chemical properties and reactivity.

Piperidine-3-carboxylic acid: Similar structure but with a nitrogen atom replacing the sulfur, resulting in different biological activities.

Uniqueness: (S)-Thiomorpholine-3-carboxylic acid is unique due to the presence of both sulfur and nitrogen in its ring structure, along with the chiral center and carboxylic acid group. This combination of features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.

Actividad Biológica

(S)-Thiomorpholine-3-carboxylic acid is a chiral compound featuring a thiomorpholine ring structure that includes a carboxylic acid functional group. Its unique molecular configuration allows it to exhibit diverse biological activities, making it a subject of interest in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₁N₁O₂S

- Molecular Weight : Approximately 145.22 g/mol

- Structural Features : The compound contains both sulfur and nitrogen in its ring structure, contributing to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound's binding affinity to enzymes. This property has been explored for its potential in developing enzyme inhibitors.

- Coordination Complexes : The presence of sulfur allows the formation of coordination complexes with metal ions, influencing biochemical pathways and cellular functions .

Biological Activities

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity. This is particularly relevant for developing new antibiotics or antifungal agents.

- Anticancer Potential : Research indicates that this compound could play a role in cancer treatment by inhibiting specific pathways involved in tumor growth. Its ability to affect enzyme activity may be leveraged to target cancer cells selectively.

- Role in Enzyme Reactions : The compound has been studied for its involvement in various enzymatic reactions, including those catalyzed by thiomorpholine-carboxylate dehydrogenase, which plays a role in reducing imine bonds in brain substrates .

Study 1: Enzyme Inhibition

A study published in ACS Publications demonstrated the potential of this compound as an enzyme inhibitor. The research focused on its interaction with specific enzymes involved in metabolic processes, revealing significant inhibition rates that suggest further exploration for therapeutic applications .

Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were tested against various bacterial strains. Results indicated promising antimicrobial activity, particularly against Gram-positive bacteria, highlighting the potential for developing new antimicrobial agents.

Study 3: Synthesis and Applications

Research on the synthesis of this compound derivatives has shown their utility as building blocks in organic synthesis. These derivatives were evaluated for their biological activities, revealing a correlation between structural modifications and enhanced biological effects .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains both sulfur and nitrogen; chiral center | Antimicrobial, anticancer potential |

| Morpholine-3-Carboxylic Acid | Lacks sulfur; only nitrogen present | Different reactivity; less bioactivity |

| Piperidine-3-Carboxylic Acid | Similar structure but with nitrogen replacing sulfur | Varies significantly in biological effects |

Análisis De Reacciones Químicas

Oxidation Reactions

The sulfur atom in the thiomorpholine ring undergoes selective oxidation, forming sulfoxides or sulfones under controlled conditions.

Reagents & Conditions:

-

Sulfoxide formation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0–25°C .

-

Sulfone formation: Prolonged reaction times with excess H₂O₂ or elevated temperatures.

Mechanism:

The sulfur atom acts as a nucleophile, reacting with electrophilic oxygen from peroxides. Stereochemical outcomes depend on the oxidizing agent and reaction conditions. For example, L-amino acid oxidase catalyzes the oxidation of (S)-thiomorpholine-3-carboxylic acid to an imine intermediate (5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid) in biological systems .

Applications:

-

Sulfoxides serve as intermediates in prodrug synthesis.

-

Sulfones enhance metabolic stability in drug candidates.

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol, while the thiomorpholine ring remains intact.

Reagents & Conditions:

Mechanism:

LiAlH₄ delivers hydride ions to the carbonyl carbon, forming an alkoxide intermediate that is protonated to yield the alcohol.

Example:

this compound → (S)-thiomorpholine-3-methanol (yield: 85–92%) .

Amidation and Esterification

The carboxylic acid group reacts with amines or alcohols to form amides or esters, respectively.

Reagents & Conditions:

-

Amidation: Dicyclohexylcarbodiimide (DCC) or TFFH (tetramethylfluoroformamidinium hexafluorophosphate) with DMAP (dimethylaminopyridine) in DCM .

-

Esterification: Fischer esterification with ethanol/H₂SO₄ or Mitsunobu conditions (DIAD, PPh₃) .

Key Data:

| Reaction Type | Reagent | Yield (%) | Reference |

|---|---|---|---|

| Amidation | DCC/DMAP | 78–90 | |

| Esterification | TFFH | 82–95 |

Applications:

-

Amides are critical in peptide mimetics and protease inhibitors.

Decarboxylation

Decarboxylation under photoredox conditions generates alkyl radicals for C–C bond formation.

Reagents & Conditions:

Mechanism:

Single-electron oxidation of the carboxylate forms a radical, which undergoes CO₂ extrusion to yield a thiomorpholine-stabilized alkyl radical. This radical participates in conjugate additions with electron-deficient alkenes .

Example:

this compound + methyl acrylate → Allylated thiomorpholine (yield: 65–78%) .

Biological Activation via L-Amino Acid Oxidase

In enzymatic systems, this compound is metabolized to cytotoxic intermediates.

Key Findings:

-

Rat kidney cytosol converts the compound to an imine (λₘₐₓ = 300 nm), confirmed by sodium borodeuteride quenching .

-

Inhibitors: Probenecid and L-α-hydroxyisocaproic acid block bioactivation, reducing cytotoxicity .

| Parameter | Value | Reference |

|---|---|---|

| IC₅₀ (Bacillus subtilis) | 180 nM | |

| IC₅₀ (MRSA) | 11 nM |

Comparative Reactivity

This compound exhibits distinct behavior compared to analogs:

| Property | This compound | Piperidine-3-carboxylic Acid |

|---|---|---|

| Sulfur Reactivity | High (oxidizes to sulfoxides) | None |

| pKₐ (COOH) | 2.8–3.2 | 4.7 |

| Nucleophilicity | Moderate (S > N) | Low |

Q & A

Basic Research Questions

Q. What are common synthetic routes for (S)-thiomorpholine-3-carboxylic acid, and how are stereochemical purity and yield optimized?

The synthesis of this compound typically involves chiral derivatization or enantioselective cyclization. A notable method uses polymer-supported Fmoc-Ser(tBu)-OH for solid-phase synthesis, enabling precise control over stereochemistry and reducing side reactions . Optimization of yield (typically 60-85%) and enantiomeric excess (>95%) is achieved via temperature-controlled cyclization and iterative HPLC purification. Key parameters include reaction time (12-24 hr), solvent polarity (e.g., DMF or THF), and catalytic bases like DIPEA .

Q. What analytical techniques are essential for characterizing this compound?

Critical techniques include:

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to confirm enantiomeric purity .

- NMR spectroscopy (¹H/¹³C) for structural validation, with characteristic shifts at δ 3.8-4.2 ppm (morpholine ring protons) and δ 175-180 ppm (carboxylic acid carbon) .

- Mass spectrometry (HRMS) for molecular ion confirmation (exact mass: ~163.04 g/mol) .

- Polarimetry to verify specific optical rotation ([α]D²⁵ = +15° to +25° in methanol) .

Advanced Research Questions

Q. How can enantiomeric separation of this compound derivatives be improved for pharmacological studies?

Advanced separation employs chiral derivatizing agents, such as (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester, to form diastereomeric complexes. These complexes are resolved via reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA). Retention time differences of 2-4 minutes ensure baseline separation (ee >99%). This method is critical for studying structure-activity relationships in drug candidates targeting cysteine proteases .

Q. What strategies address contradictions in reported biological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., IC₅₀ variations in enzyme inhibition assays) often arise from:

- Solvent-dependent conformational changes : Use standardized assay buffers (e.g., PBS pH 7.4) to minimize artifacts.

- Batch-to-batch stereochemical variability : Implement QC protocols with chiral chromatography for every synthesis batch .

- Cellular vs. cell-free assay differences : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. How does the thiomorpholine ring’s sulfur atom influence the compound’s reactivity and binding affinity?

The sulfur atom enhances:

- Electrophilicity : Facilitates nucleophilic attacks at the β-carbon, enabling functionalization (e.g., alkylation or acylation) .

- Hydrogen bonding : The thioether group participates in non-covalent interactions with cysteine residues in enzymes (e.g., caspase-3), improving binding affinity (ΔG = -8.2 kcal/mol vs. -6.5 kcal/mol for morpholine analogs) .

- Metabolic stability : Resists oxidative degradation compared to oxygen-containing morpholines (t₁/₂ in liver microsomes: 120 min vs. 45 min) .

Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound derivatives?

Molecular dynamics (MD) simulations with AMBER or GROMACS force fields predict:

- LogP values : Correlated with experimental data (R² = 0.89) for blood-brain barrier permeability.

- CYP450 interactions : Docking studies identify metabolic hotspots (e.g., CYP3A4 oxidation sites) .

- Solubility : COSMO-RS calculations estimate aqueous solubility (1.2-3.5 mg/mL) under physiological conditions .

Q. Methodological Considerations

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- pH stability : Incubate the compound in buffers (pH 1-10) at 37°C for 48 hr. Monitor degradation via HPLC, noting instability below pH 3 (hydrolysis of the thiomorpholine ring) .

- Thermal stability : Use TGA/DSC to determine decomposition onset (~180°C) and optimize storage conditions (recommended: -20°C under argon) .

Q. What are best practices for resolving low yields in solid-phase synthesis of this compound peptides?

- Coupling efficiency : Use PyBOP/HOBt activation instead of HBTU to reduce racemization (<2%) .

- Cleavage optimization : Employ TFA/TIS/H₂O (95:2.5:2.5) for 2 hr to minimize side-chain modifications .

- Purification : Apply countercurrent chromatography (CCC) with heptane/ethyl acetate/MeOH/water (5:5:5:5) for challenging separations .

Propiedades

IUPAC Name |

(3S)-thiomorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKIQGQOKXGHDV-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC[C@@H](N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429535 | |

| Record name | (S)-thiomorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73401-53-3 | |

| Record name | (S)-thiomorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.